molecular formula C14H17NO3 B4937787 1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(phenyl)methanone CAS No. 84157-05-1

1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(phenyl)methanone

Cat. No.: B4937787
CAS No.: 84157-05-1
M. Wt: 247.29 g/mol
InChI Key: FDLWODUQUBESCB-UHFFFAOYSA-N
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Description

1,4-Dioxa-8-azaspiro[45]dec-8-yl(phenyl)methanone is a complex organic compound characterized by its unique spirocyclic structure

Scientific Research Applications

1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(phenyl)methanone has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(phenyl)methanone typically involves the reaction of 2-Piperazinone with [4,5’-Bithiazole]-2-carbonyl chloride . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions and using industrial-grade reagents to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific solvents and temperatures to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Mechanism of Action

The mechanism of action for 1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(phenyl)methanone involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dioxa-8-azaspiro[45]dec-8-yl(phenyl)methanone is unique due to its specific combination of functional groups and spirocyclic structure

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(12-4-2-1-3-5-12)15-8-6-14(7-9-15)17-10-11-18-14/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLWODUQUBESCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384630
Record name 1,4-dioxa-8-azaspiro[4.5]dec-8-yl(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84157-05-1
Record name 1,4-dioxa-8-azaspiro[4.5]dec-8-yl(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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